Infigratinib-Boc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Infigratinib-Boc, also known as BGJ398, is a selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer, and other FGFR-driven conditions. This compound works by inhibiting the FGFR pathway, which is often aberrated in various cancers, thereby suppressing tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Infigratinib-Boc involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality .

Chemical Reactions Analysis

Types of Reactions: Infigratinib-Boc undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Catalysts such as palladium on carbon (Pd/C) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

Cholangiocarcinoma Treatment

Infigratinib is primarily indicated for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 alterations. The FDA granted accelerated approval for this application based on clinical trial results demonstrating its efficacy.

- Clinical Trial Overview : A Phase II study (NCT02150967) evaluated the antitumor activity of infigratinib in patients who had previously undergone gemcitabine-based therapy. The study enrolled 122 patients across multiple centers worldwide.

- Efficacy Results :

- Adverse Events : Common treatment-emergent adverse events included hyperphosphatemia (n=83), stomatitis (n=59), fatigue (n=43), and alopecia (n=41). Notably, ocular toxicities such as dry eyes and central serous retinopathy-like events were also reported .

| Parameter | Value |

|---|---|

| Total Patients Enrolled | 122 |

| Patients with FGFR2 Alterations | 108 |

| Overall Response Rate | 23% |

| Complete Responses | 1 |

| Partial Responses | 24 |

| Median Duration of Response | 5.5 months |

Future Directions in Oncology

Infigratinib's role is being further explored in combination with standard chemotherapy regimens. Current trials aim to establish its efficacy as a frontline therapy against cholangiocarcinoma compared to traditional treatments such as gemcitabine and cisplatin .

Achondroplasia Treatment

Infigratinib has also been investigated for its potential use in treating achondroplasia, a genetic disorder characterized by impaired bone growth due to mutations in the FGFR3 gene.

Mechanism of Action

Infigratinib-Boc exerts its effects by selectively binding to and inhibiting FGFR1, FGFR2, and FGFR3. This inhibition blocks the FGFR signaling pathway, which is crucial for cell proliferation and survival in many cancers. By targeting these receptors, this compound effectively reduces tumor growth and progression .

Comparison with Similar Compounds

Pemigatinib: Another FGFR inhibitor used in the treatment of cholangiocarcinoma.

Derazantinib: A selective FGFR inhibitor with applications in various cancers.

Futibatinib: Known for its ability to inhibit FGFR1-4 and used in clinical trials for cancer treatment.

Erdafitinib: Approved for the treatment of urothelial carcinoma with FGFR alterations

Uniqueness: Infigratinib-Boc is unique due to its high selectivity for FGFR1, FGFR2, and FGFR3, making it particularly effective in cancers driven by these receptors. Its ability to inhibit multiple FGFR subtypes with high affinity sets it apart from other inhibitors .

Biological Activity

Infigratinib-Boc is a derivative of Infigratinib, an ATP-competitive pan-fibroblast growth factor receptor (FGFR) inhibitor. This compound has gained attention due to its potential in treating cancers associated with FGFR alterations, particularly cholangiocarcinoma. The addition of the Boc (t-Butyloxy carbonyl) group enhances its pharmacological properties, which may influence its biological activity and therapeutic efficacy.

Infigratinib functions as a reversible, non-competitive inhibitor targeting all four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4). It binds to the allosteric site between the kinase lobes of the FGFR, specifically at the ATP-binding cleft. This binding inhibits autophosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival in malignant cells. The compound exhibits the highest affinity for FGFR1, FGFR2, and FGFR3, making it particularly effective against tumors with activating mutations or fusions in these receptors .

Clinical Studies

A significant study evaluated the efficacy of Infigratinib in patients with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. This multicenter, open-label, single-arm Phase II trial involved 122 patients, with 108 receiving at least one dose of Infigratinib. The results indicated:

- Objective Response Rate (ORR) : 23.1% (25 out of 108 patients), including one complete response and 24 partial responses.

- Duration of Response : Median duration was approximately 5.5 months.

- Adverse Events : Common treatment-emergent adverse events included hyperphosphatemia (77%), stomatitis (55%), fatigue (40%), and alopecia (38%). Ocular toxicities such as dry eyes were reported in 34% of patients .

Pharmacokinetics

This compound demonstrates notable pharmacokinetic properties:

- Volume of Distribution : At steady state, the apparent volume of distribution is approximately 1600 L.

- Protein Binding : The compound is about 96.8% bound to plasma proteins.

- Metabolism : Approximately 94% is metabolized by CYP3A4, leading to active metabolites such as BHS697 and CQM157, which contribute significantly to its overall pharmacological activity .

Summary Table of Clinical Findings

| Parameter | Value |

|---|---|

| Objective Response Rate | 23.1% |

| Complete Response | 1 patient |

| Partial Responses | 24 patients |

| Median Duration of Response | 5.5 months |

| Common Adverse Events | Hyperphosphatemia (77%) |

| Stomatitis (55%) | |

| Fatigue (40%) | |

| Alopecia (38%) |

Case Study: Cholangiocarcinoma Patient

One notable case involved a patient with advanced cholangiocarcinoma who had previously undergone gemcitabine-based therapy. Upon treatment with Infigratinib at a dosage of 125 mg once daily for three weeks on a 28-day cycle, the patient achieved a complete response after three cycles. This case highlights the potential for this compound to induce significant tumor regression in select patients with specific genetic alterations.

Resistance Mechanisms

Despite its efficacy in many cases, some patients exhibit intrinsic resistance to Infigratinib due to various molecular pathways associated with FGFR mutations. Ongoing research aims to identify these pathways to develop combination therapies that could enhance sensitivity and overcome resistance .

Properties

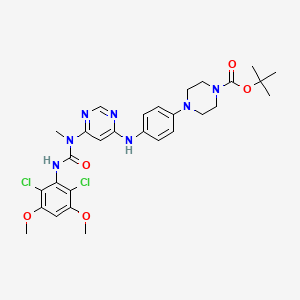

Molecular Formula |

C29H35Cl2N7O5 |

|---|---|

Molecular Weight |

632.5 g/mol |

IUPAC Name |

tert-butyl 4-[4-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]phenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C29H35Cl2N7O5/c1-29(2,3)43-28(40)38-13-11-37(12-14-38)19-9-7-18(8-10-19)34-22-16-23(33-17-32-22)36(4)27(39)35-26-24(30)20(41-5)15-21(42-6)25(26)31/h7-10,15-17H,11-14H2,1-6H3,(H,35,39)(H,32,33,34) |

InChI Key |

BOVHQINAYHONJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.